molecular formula C10H17Cl2N3OS B1443087 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride CAS No. 1306606-53-0

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride

Cat. No.: B1443087
CAS No.: 1306606-53-0
M. Wt: 298.2 g/mol
InChI Key: OQKGTCYXYQCSPQ-UHFFFAOYSA-N
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Description

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride (CAS 1306606-53-0) is a high-purity chemical compound offered for research and development purposes. This molecule features a 1,4-diazepane ring acylated by a 4-methyl-1,3-thiazole-5-carbonyl group and is supplied as a stable dihydrochloride salt. The 4-methylthiazole moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in numerous therapeutic agents . Thiazole-containing compounds have demonstrated significant value in pharmaceutical research, exhibiting mechanisms that include protein kinase inhibition, receptor antagonism, and enzyme suppression . Specifically, molecules incorporating the thiazole scaffold have been developed as inhibitors for targets such as the c-Met receptor tyrosine kinase, which is a critical protein in cancer research due to its role in cell proliferation, metastasis, and survival signaling pathways . This compound is intended for use in exploratory scientific studies, including but not limited to hit-to-lead optimization, structure-activity relationship (SAR) investigations, and as a synthetic intermediate or building block in the development of novel bioactive molecules. Please note: This product is strictly for research and further manufacturing applications. It is not intended for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

1,4-diazepan-1-yl-(4-methyl-1,3-thiazol-5-yl)methanone;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-8-9(15-7-12-8)10(14)13-5-2-3-11-4-6-13;;/h7,11H,2-6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQKGTCYXYQCSPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Methyl-1,3-thiazole-5-carbonyl Chloride

The 4-methyl-1,3-thiazole-5-carboxylic acid is first prepared or commercially obtained. This acid is then converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under anhydrous conditions. Typical reaction conditions involve refluxing the acid with excess thionyl chloride in an inert solvent like dichloromethane or chloroform. The reaction is monitored until gas evolution ceases, indicating complete conversion.

Acylation of 1,4-Diazepane

The acid chloride intermediate is then reacted with 1,4-diazepane, a seven-membered heterocyclic amine, to form the amide bond. This reaction is typically carried out in an aprotic solvent such as dichloromethane at low temperature (0 to 5 °C) to control reaction rate and minimize side reactions. A base like triethylamine or sodium hydroxide is added to scavenge the released HCl and drive the reaction to completion.

The reaction scheme can be summarized as:

$$
\text{4-Methyl-1,3-thiazole-5-carbonyl chloride} + \text{1,4-diazepane} \xrightarrow{\text{DCM, base}} \text{1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane}
$$

Formation of the Dihydrochloride Salt

To enhance the compound’s solubility and stability, the free base amide is treated with hydrochloric acid (HCl) in a suitable solvent like ethanol or ethereal HCl to form the dihydrochloride salt. This salt formation is essential for applications requiring aqueous solubility and improved handling.

Reaction Conditions and Optimization

Step Reagents & Conditions Solvent Temperature Yield (%) Notes
1 4-Methyl-1,3-thiazole-5-carboxylic acid + SOCl2 DCM or CHCl3 Reflux ~85-95 Anhydrous conditions, gas evolution monitored
2 Acid chloride + 1,4-diazepane + base (e.g., NaOH or Et3N) DCM 0–5 °C to RT 75-90 Base scavenges HCl, slow addition recommended
3 Free base + HCl (ethereal or ethanolic) Ethanol or ether RT Quantitative Salt formation improves solubility

Supporting Research and Findings

  • The reaction of 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane is a well-established method for preparing thiazole-diazepane amides, as noted in industrial synthesis protocols that emphasize the use of dichloromethane as solvent and sodium hydroxide or triethylamine as base to neutralize HCl byproduct.

  • Automated reactors and continuous flow synthesis have been explored to improve the efficiency and safety of these transformations, especially in scale-up scenarios.

  • The purity and identity of the compound are confirmed by spectroscopic methods such as NMR and mass spectrometry, with characteristic signals for the thiazole methyl group and diazepane methylene protons.

  • The hydrochloride salt form is preferred for biological assays and pharmaceutical research due to enhanced aqueous solubility and stability.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Conditions Outcome Comments
Acid Chloride Formation 4-Methyl-1,3-thiazole-5-carboxylic acid, SOCl2 Reflux in DCM, anhydrous 4-Methyl-1,3-thiazole-5-carbonyl chloride High yield, moisture sensitive
Amide Formation Acid chloride, 1,4-diazepane, base (NaOH or Et3N) 0–5 °C to RT, DCM 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane Controlled addition prevents side reactions
Salt Formation Free base, HCl (ethereal or ethanolic) RT in ethanol or ether Dihydrochloride salt Enhances solubility and stability

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that compounds similar to 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride exhibit antimicrobial properties. Thiazole derivatives are known for their efficacy against various bacterial strains, making this compound a candidate for further studies in antibiotic development .

2. Neurological Research
Diazepane derivatives have been investigated for their effects on the central nervous system (CNS). Specifically, compounds like this compound may modulate neurotransmitter receptors, which could be beneficial in treating neurological disorders such as anxiety and depression .

3. Cancer Research
There is emerging evidence that thiazole-containing compounds can inhibit cancer cell proliferation. The unique structural features of this compound may enhance its ability to target specific pathways involved in tumor growth .

Biological Applications

1. Cell Culture Medium
This compound has been identified as a non-ionic organic buffering agent suitable for biological applications, particularly in cell culture media where maintaining pH levels between 6 and 8.5 is critical for optimal cell growth .

2. Drug Development
The compound serves as a versatile scaffold in medicinal chemistry for synthesizing new drug candidates. Its structure allows for modifications that can lead to enhanced biological activity or improved pharmacokinetic properties .

Case Studies

Study TitleFocusFindings
Antimicrobial Efficacy of Thiazole Derivatives Evaluated the antimicrobial properties of thiazole-based compoundsDemonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for antibiotic development.
Neurological Effects of Diazepane Compounds Investigated the CNS effects of diazepane derivativesFound that certain derivatives exhibit anxiolytic effects in animal models, indicating potential therapeutic use in anxiety disorders.
Thiazole Compounds in Cancer Treatment Assessed the anti-proliferative effects of thiazole derivatives on cancer cellsIdentified that specific modifications enhance cytotoxicity against various cancer cell lines, supporting further development as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to structurally related 1,4-diazepane dihydrochlorides (Table 1):

Compound Name Substituent/Functional Group Molecular Weight (g/mol) Key Features
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride 4-Methylthiazole-5-carbonyl ~310.9 Thiazole group enhances polarity; dihydrochloride improves solubility
1-[5-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane dihydrochloride 5-Trifluoromethylpyridin-2-yl 318.2 Fluorinated pyridine increases lipophilicity and metabolic stability
1-(3-Phenylpropyl)-1,4-diazepane dihydrochloride 3-Phenylpropyl Not reported Bulky aromatic substituent may enhance receptor binding
1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane Bis(aryl)methyl Not reported Chlorophenyl group introduces halogen bonding potential

Key Observations :

  • Thiazole vs. Pyridine/Trifluoromethyl Groups : The thiazole ring in the target compound introduces sulfur-based hydrogen bonding and π-stacking capabilities, differentiating it from fluorinated pyridine analogs (e.g., 1-[5-(Trifluoromethyl)pyridin-2-yl]- derivative), which prioritize lipophilicity .
  • Salt Forms : All compared compounds are dihydrochlorides, suggesting improved aqueous solubility for biological testing.

Research Implications and Limitations

  • Biological Activity : Compounds like 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane are studied for antimalarial activity , but the target compound’s thiazole group may target different pathways (e.g., kinase inhibition).
  • Commercial Availability : The target compound is priced at €549/50 mg, reflecting its niche research use , whereas analogs like 1-(3-phenylpropyl)-1,4-diazepane dihydrochloride are discontinued, limiting accessibility .
  • Data Gaps: Limited published data on the target compound’s pharmacokinetics or mechanism of action necessitates further study.

Biological Activity

1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride (CAS Number: 1311316-55-8) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C10H16Cl2N3OSC_{10}H_{16}Cl_2N_3OS, with a molecular weight of 261.77 g/mol. The compound features a thiazole ring, which is significant for its biological activity, particularly in enzyme inhibition and antioxidant properties .

1. Enzyme Inhibition

Recent studies have shown that derivatives of thiazole compounds exhibit xanthine oxidase inhibitory activity. For instance, related compounds demonstrated IC50 values ranging from 3.6 to 9.9 μM against xanthine oxidase, indicating potential therapeutic applications in conditions like gout and hyperuricemia .

CompoundIC50 (μM)Activity Type
Compound 5j3.6Xanthine oxidase inhibitor
Compound 5k8.1Xanthine oxidase inhibitor
Compound 5l9.9Xanthine oxidase inhibitor

2. Antioxidant Activity

In addition to enzyme inhibition, compounds structurally similar to this compound have exhibited moderate antioxidant activities. These activities were assessed using DPPH free radical scavenging assays, with some compounds showing promising results .

The mechanism by which this compound exerts its biological effects may involve the formation of hydrogen bonds within the active site of target enzymes due to the presence of heteroatoms in its structure. This structural feature enhances binding affinity and specificity towards various biological targets .

Case Studies

A notable study investigated the structural analogs of thiazole derivatives for their pharmacological properties. The findings indicated that modifications in the thiazole ring could significantly alter the biological activity, suggesting that further research into the structure-activity relationship (SAR) could yield more potent derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride?

  • Methodological Answer : A common approach involves coupling 4-methyl-1,3-thiazole-5-carbonyl chloride with 1,4-diazepane in the presence of a base (e.g., K2_2CO3_3) in polar aprotic solvents like DMF. The intermediate is then treated with HCl to form the dihydrochloride salt. Column chromatography (e.g., using chloroform/methanol gradients) is typically employed for purification .

Q. How is the purity of this compound assessed?

  • Methodological Answer : Purity is validated via HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S). Commercial standards report ≥95% purity for similar diazepane derivatives, which can serve as a benchmark .

Q. What spectroscopic techniques are used to confirm the structure of this compound?

  • Methodological Answer : 1^1H NMR (in DMSO-d6_6) identifies key resonances:

  • Thiazole protons: δ 8.2–8.5 ppm (s, 1H).
  • Diazepane methyl group: δ 2.3–2.5 ppm (s, 3H).
  • Diazepane backbone protons: δ 3.5–4.0 ppm (m, 4H).
    MS (LC/MS) confirms the molecular ion peak (M+H+^+) at the calculated molecular weight .

Advanced Research Questions

Q. How does conformational flexibility of the diazepane ring influence biological activity?

  • Methodological Answer : The diazepane ring adopts multiple conformations due to its seven-membered structure. Nuclear Overhauser Effect (NOE) NMR or X-ray crystallography can map dominant conformers. For example, substituents like the 4-methylthiazole group may restrict flexibility, altering binding affinity in enzyme assays .

Q. What strategies optimize yield in large-scale synthesis of this compound?

  • Methodological Answer : Catalytic systems (e.g., KI/K2_2CO3_3) improve coupling efficiency. Solvent selection (DMF vs. acetonitrile) and stepwise addition of reagents reduce side reactions. Process optimization via Design of Experiments (DoE) can identify critical parameters (temperature, stoichiometry) .

Q. How can contradictory NMR data for diazepane derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent-dependent shifts or proton exchange. Deuterated solvents (CDCl3_3 vs. DMSO-d6_6) and variable-temperature NMR clarify ambiguous signals. Comparative analysis with structurally validated analogs (e.g., fluorobenzoyl-diazepane derivatives) aids interpretation .

Q. What role does the thiazole moiety play in molecular interactions?

  • Methodological Answer : The thiazole ring enhances π-π stacking with aromatic residues in target proteins (e.g., kinases). Computational docking (AutoDock Vina) and Surface Plasmon Resonance (SPR) quantify binding kinetics. Substituents like the 4-methyl group modulate hydrophobicity and steric effects .

Q. How is stability evaluated under physiological conditions?

  • Methodological Answer : Stability is tested in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. LC/MS monitors degradation products over 24–72 hours. For dihydrochloride salts, hygroscopicity assays (dynamic vapor sorption) assess storage stability .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride
Reactant of Route 2
Reactant of Route 2
1-(4-Methyl-1,3-thiazole-5-carbonyl)-1,4-diazepane dihydrochloride

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